molecular formula C9H20N2O2 B13811186 N-Nitroso-N-pentyl-(4-hydroxybutyl)amine CAS No. 61734-86-9

N-Nitroso-N-pentyl-(4-hydroxybutyl)amine

Cat. No.: B13811186
CAS No.: 61734-86-9
M. Wt: 188.27 g/mol
InChI Key: LPHYEAYFPYUSAX-UHFFFAOYSA-N
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Description

N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is a member of the nitrosamine family, which are compounds characterized by the presence of a nitroso group attached to an amine. These compounds are known for their potential carcinogenic properties and are often studied in the context of cancer research. This compound, in particular, has been investigated for its role in inducing bladder cancer in experimental models .

Preparation Methods

The synthesis of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine typically involves the nitrosation of the corresponding amine The reaction conditions often include the use of nitrosating agents such as sodium nitrite in an acidic medium

Chemical Reactions Analysis

N-Nitroso-N-pentyl-(4-hydroxybutyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is primarily used in scientific research to study its carcinogenic effects, particularly in the context of bladder cancer. It serves as a model compound to induce bladder cancer in laboratory animals, allowing researchers to investigate the mechanisms of carcinogenesis and evaluate potential therapeutic strategies. Additionally, this compound is used to study the genotoxic effects of nitrosamines and their impact on DNA .

Mechanism of Action

N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is similar to other nitrosamines, such as N-butyl-N-(4-hydroxybutyl)nitrosamine and N-nitrosodimethylamine. its unique structure, with a pentyl group and a hydroxybutyl group, distinguishes it from other nitrosamines. This structural difference can influence its reactivity and the specific types of DNA adducts it forms, making it a valuable compound for studying the structure-activity relationships of nitrosamines .

Comparison with Similar Compounds

  • N-butyl-N-(4-hydroxybutyl)nitrosamine
  • N-nitrosodimethylamine
  • N-nitrosodiethylamine
  • N-nitrosomorpholine

Properties

CAS No.

61734-86-9

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

N-(4-hydroxybutyl)-N-pentylnitrous amide

InChI

InChI=1S/C9H20N2O2/c1-2-3-4-7-11(10-13)8-5-6-9-12/h12H,2-9H2,1H3

InChI Key

LPHYEAYFPYUSAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCO)N=O

Origin of Product

United States

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